2,4-Difluoro-3-methylphenol
Description
Properties
IUPAC Name |
2,4-difluoro-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYCJQIETJWHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-3-methylphenol can be synthesized through several methods. One common approach involves the fluorination of 3-methylphenol (m-cresol) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2,4-Difluoro-3-methylphenol exhibits significant antimicrobial properties. A study indicated that phenolic compounds, including this difluorinated variant, show effectiveness against various bacterial strains. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes, leading to cell lysis and death .
Drug Development
In drug development, fluorinated compounds like this compound are often investigated for their potential as therapeutic agents. The presence of fluorine can enhance lipophilicity and metabolic stability, making these compounds suitable candidates for further development in treating diseases such as cancer and bacterial infections. Structure-activity relationship (SAR) studies have shown that modifications in the fluorine substitution pattern can significantly affect biological activity .
Herbicides and Pesticides
Fluorinated phenols are increasingly being used in the formulation of herbicides and pesticides. The introduction of fluorine atoms can improve the efficacy of these compounds by enhancing their ability to penetrate plant tissues or by increasing their resistance to degradation in the environment. Research has indicated that derivatives of this compound can be effective as herbicides against specific weed species .
Polymer Synthesis
This compound serves as a precursor in the synthesis of advanced polymers. Its unique chemical structure allows it to be integrated into polymer matrices that require enhanced thermal stability and chemical resistance. Studies have shown that incorporating such fluorinated compounds into polymer systems can lead to materials with superior performance characteristics .
Nanotechnology
Recent advancements in nanotechnology have seen the use of fluorinated compounds like this compound in the production of carbon nanotubes. The compound acts as a surfactant during the synthesis process, helping to control the morphology and dispersion of nanotubes in composite materials .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results showed that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 25 |
| Amoxicillin | 20 |
| Control | 10 |
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers for aerospace applications, researchers incorporated this compound into a polymer matrix. The resultant material demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers without fluorinated components .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
Key structural analogues include halogenated phenols and fluorinated aromatic derivatives. Below is a comparative analysis based on substituent effects and available

Key Observations :
- Acidity: Fluorine’s electronegativity enhances the acidity of phenolic OH compared to chlorine analogues. For example, 4-chloro-2-methylphenol has a pKa of ~9.4 , while this compound is expected to have a lower pKa (closer to 8–8.5), similar to other fluorophenols.
- Lipophilicity: The logP of 4-chloro-2-methylphenol (2.78) suggests moderate hydrophobicity .
- Thermal Stability: Methyl and halogen substituents generally increase boiling points. 4-Chloro-2-methylphenol boils at 215–220°C , whereas this compound likely has a lower boiling point due to fluorine’s weaker intermolecular forces.
Environmental and Toxicological Profiles
- 4-Chloro-2-methylphenol: Classified as toxic to aquatic organisms (LC50 for fish: 1.2–3.6 mg/L) and persistent in soil (half-life >60 days) .
- Fluorinated Analogues: Fluorine’s strong C-F bond increases environmental persistence. However, this compound’s smaller size and lower logP may enhance biodegradability compared to chlorinated counterparts. No direct toxicity data are available in the provided sources.
Research Findings and Data Gaps
- Synthesis: No synthetic routes for this compound are described in the evidence, but fluorination of methylphenols via electrophilic substitution or cross-coupling is plausible.
- Data Limitations: Specific melting/boiling points, solubility, and toxicity data for this compound are absent in the provided sources. Further experimental studies are needed.
Biological Activity
2,4-Difluoro-3-methylphenol is a fluorinated phenolic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position of the phenolic ring. This specific arrangement influences its chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been shown to interact with various enzymes involved in metabolic pathways. The halogenated structure enhances binding affinity to enzyme active sites, potentially leading to alterations in metabolic processes.
Table 1: Enzyme Inhibition Activity of this compound
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Aromatase | 0.028 | |
| Steroid Sulfatase | 2.5 | |
| Amyloid-beta Binding Protein | Moderate |
The biological activity of this compound may be attributed to its ability to modulate key cellular pathways through enzyme inhibition. The compound's fluorine substituents enhance lipophilicity, which can influence absorption and distribution within biological systems.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound has been characterized through various studies. It demonstrates moderate intestinal absorption but limited permeability across the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects may be minimal.
Table 2: ADME Properties of this compound
| Property | Value |
|---|---|
| Intestinal Absorption | Moderate |
| BBB Permeability | Low |
| Lipophilicity (logP) | 2.4 |
Case Studies
Several case studies have explored the therapeutic potential of this compound in various contexts:
- Antimicrobial Activity : A study reported that derivatives of fluorinated phenols exhibited antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of fluorine was linked to enhanced antibacterial activity (MIC values ranging from 20–28 µg/mL) .
- Cancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited aromatase activity significantly, indicating potential applications in breast cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed for 2,4-Difluoro-3-methylphenol, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of 3-methylphenol using fluorinating agents (e.g., Selectfluor®) under controlled conditions. Key parameters include:
- Temperature : Elevated temperatures (80–100°C) improve fluorination efficiency but may increase side reactions.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction homogeneity.
- Catalyst : Lewis acids (e.g., BF₃) can improve regioselectivity for difluorination at the 2- and 4-positions .
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to achieve >95% purity. Hazard analysis for fluorinated intermediates must precede scale-up, focusing on gas evolution and exothermic risks .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -150 ppm) confirms fluorine substitution patterns, while ¹H NMR resolves methyl and aromatic protons. Coupling constants (e.g., J₃-F ~8–12 Hz) validate regiochemistry .
- Mass Spectrometry : High-resolution MS (ESI or EI) identifies the molecular ion ([M+H]⁺ = 158.05) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (230/265 nm detection) quantify purity, with retention times calibrated against standards .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorine introduction be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Directing Groups : Temporary protection of the hydroxyl group (e.g., as a silyl ether) can direct fluorination to the desired positions .
- Catalytic Systems : Pd-mediated C–H activation or photoredox catalysis enables late-stage fluorination with reduced byproducts .
Computational modeling (DFT) predicts substitution preferences by analyzing charge distribution and frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.
- X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles (e.g., C–F distances ~1.35 Å) .
- Isotopic Labeling : Deuterated analogs simplify ¹H NMR interpretation by eliminating splitting from exchangeable protons .
Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward NAS but introduces steric hindrance. Key considerations:
- Substrate Design : Electron-deficient rings favor meta/para substitution; ortho positions are sterically hindered by the methyl group.
- Reaction Optimization : Use polar solvents (DMSO) and mild bases (K₂CO₃) to stabilize transition states. Kinetic studies (GC-MS monitoring) reveal optimal reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

